molecular formula C4H4F3N B1296530 4,4,4-Trifluorobutanenitrile CAS No. 690-95-9

4,4,4-Trifluorobutanenitrile

Cat. No. B1296530
CAS RN: 690-95-9
M. Wt: 123.08 g/mol
InChI Key: LDONGICLORXRIB-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanenitrile is a chemical compound with the molecular formula C4H4F3N . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4,4,4-Trifluorobutanenitrile involves reacting ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This is then reduced to prepare 1-benzyloxy-trifluoro-substituted alkyl. Hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl group yields 4,4,4-Trifluorobutanenitrile .


Molecular Structure Analysis

The molecular weight of 4,4,4-Trifluorobutanenitrile is 123.08 g/mol . The InChI code is 1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2 .


Physical And Chemical Properties Analysis

4,4,4-Trifluorobutanenitrile is a liquid at room temperature . It has a molecular weight of 123.08 g/mol . The compound has a topological polar surface area of 23.8 Ų .

Scientific Research Applications

Application 1: Asymmetric Synthesis of (S)-2-Amino-4,4,4-Trifluorobutanoic Acid

  • Summary of the Application: Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . This method was specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
  • Methods of Application: The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
  • Results or Outcomes: The whole procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .

Application 2: Synthesis of 4,4,4-Trifluorocrotonaldehyde

  • Summary of the Application: The practical synthesis of 4,4,4-trifluorocrotonaldehyde and its application to enantioselective 1,4-additions are described .
  • Methods of Application: The organocatalytic 1,4-addition of 4,4,4-trifluorocrotonaldehyde with several nucleophiles such as heteroaromatics, alkylthiols and aldoximes afforded the corresponding products, each bearing a trifluoromet .
  • Results or Outcomes: The synthesis of 4,4,4-trifluorocrotonaldehyde and its application to enantioselective 1,4-additions were successful .

Application 3: Solvent and/or Reagent in Organic Reactions

  • Summary of the Application: 4,4,4-Trifluorobutanenitrile is often used as a solvent and/or reagent in various organic reactions .
  • Methods of Application: The specific methods of application can vary widely depending on the particular reaction being carried out. In general, 4,4,4-Trifluorobutanenitrile can be added to the reaction mixture either before or after the other reagents, depending on the needs of the reaction .
  • Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile as a solvent and/or reagent can help to improve the efficiency and selectivity of many organic reactions .

Application 4: Synthesis of Various Organic Compounds

  • Summary of the Application: 4,4,4-Trifluorobutanenitrile is a valuable building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials .
  • Methods of Application: The specific methods of application can vary widely depending on the particular compound being synthesized. In general, 4,4,4-Trifluorobutanenitrile can be reacted with other reagents under suitable conditions to form the desired compound .
  • Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile as a building block can enable the synthesis of a wide range of complex organic compounds .

Application 5: Use in Organofluorine Chemistry

  • Summary of the Application: 4,4,4-Trifluorobutanenitrile is used in organofluorine chemistry . Organofluorine compounds often have properties that make them suitable for a variety of applications, including pharmaceuticals, agrochemicals, and materials .
  • Methods of Application: The specific methods of application can vary widely depending on the particular reaction being carried out. In general, 4,4,4-Trifluorobutanenitrile can be added to the reaction mixture either before or after the other reagents, depending on the needs of the reaction .
  • Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile in organofluorine chemistry can help to improve the efficiency and selectivity of many organic reactions .

Application 6: Use in Material Science

  • Summary of the Application: 4,4,4-Trifluorobutanenitrile is a valuable building block for the synthesis of various materials . These materials can have a wide range of applications, including in electronics, energy storage, and more .
  • Methods of Application: The specific methods of application can vary widely depending on the particular material being synthesized. In general, 4,4,4-Trifluorobutanenitrile can be reacted with other reagents under suitable conditions to form the desired material .
  • Results or Outcomes: The use of 4,4,4-Trifluorobutanenitrile as a building block can enable the synthesis of a wide range of complex materials .

Safety And Hazards

4,4,4-Trifluorobutanenitrile is classified as dangerous, with hazard statements including H226, H301, H311, H315, H319, H331, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

4,4,4-trifluorobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDONGICLORXRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337496
Record name 4,4,4-Trifluorobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutanenitrile

CAS RN

690-95-9
Record name 4,4,4-Trifluorobutanenitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NO Ilchenko, PG Janson, KJ Szabó - The Journal of Organic …, 2013 - ACS Publications
Styrenes with an electron-deficient double bond undergo cyanotrifluoromethylation with a trifluoromethylated hypervalent iodine reagent in the presence of CuCN. The reaction …
Number of citations: 111 pubs.acs.org
GB Hammond, RG Plevey, P Sampson… - Journal of fluorine …, 1988 - Elsevier
Aminoglutethimide (1), used in the treatment of hormone dependent breast cancer, interacts with enzyme complexes desmolase and aromatase. Its action is not specific and its …
Number of citations: 14 www.sciencedirect.com
Z Liang, F Wang, P Chen, G Liu - Journal of Fluorine Chemistry, 2014 - Elsevier
A copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes has been developed, in which the less reactive Togni reagent 2 was used as a CF 3 source and TMSCN was …
Number of citations: 52 www.sciencedirect.com
OV Serdyuk, VT Abaev, AV Butin… - Fluorine in Heterocyclic …, 2014 - Springer
The chapter is devoted to the synthesis and application of thiophenes (selenophenes) and benzothiophenes bearing fluorine atoms, CF 3 groups, and perfluorinated aryl fragments. …
Number of citations: 3 link.springer.com
OV Serdyuk, VT Abaev, AV Butin, VG Nenajdenko - Synthesis, 2011 - thieme-connect.com
Approaches towards fluorothiophenes, perfluoroalkylthiophenes, perfluoroarylthiophenes and their benzo-analogues are reviewed. The literature up to 2010 is highlighted. …
Number of citations: 28 www.thieme-connect.com
Y Zhu, J Tian, X Gu, Y Wang - The Journal of Organic Chemistry, 2018 - ACS Publications
A novel and practical copper-catalyzed strategy for intermolecular cyanosulfonylation and cyanotrifluoromethylation of unactivated alkenes in water-containing solvents is described. …
Number of citations: 24 pubs.acs.org

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